2-Chloro-3-nitrobenzamide
Overview
Description
2-Chloro-3-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the third position
Mechanism of Action
Target of Action
2-Chloro-3-nitrobenzamide is a derivative of benzamide . Benzamides are known to have a wide range of biological activities and are used in various pharmaceutical drugs . .
Mode of Action
Benzamides, in general, are known to interact with their targets through hydrogen bonding and hydrophobic interactions . The nitro group in this compound could potentially undergo reduction to form an amino group, which could further interact with biological targets.
Biochemical Pathways
Benzamides are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Benzamides, in general, are known to be moderately soluble in water , which could affect their absorption and distribution in the body.
Result of Action
Benzamides, in general, are known to have a wide range of biological activities, including analgesic, antidepressant, antiemetic, and antipsychotic effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect the action of benzamides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitrobenzamide typically involves the nitration of 2-chlorobenzamide. The process can be summarized as follows:
Nitration Reaction: 2-Chlorobenzamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the third position of the benzene ring.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethylformamide.
Major Products:
Reduction: The major product of the reduction reaction is 2-chloro-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be obtained.
Scientific Research Applications
2-Chloro-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. .
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.
Comparison with Similar Compounds
2-Chloro-5-nitrobenzamide: Similar in structure but with the nitro group at the fifth position.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains additional chlorine substitutions on the benzene ring.
2-Nitrobenzamide: Lacks the chlorine substitution but retains the nitro group.
Uniqueness: 2-Chloro-3-nitrobenzamide is unique due to the specific positioning of the chlorine and nitro groups, which influence its reactivity and interactions with biological targets. This positioning can lead to distinct pharmacological and material properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTHIYUTPYYKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443390 | |
Record name | 2-chloro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117054-76-9 | |
Record name | 2-chloro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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